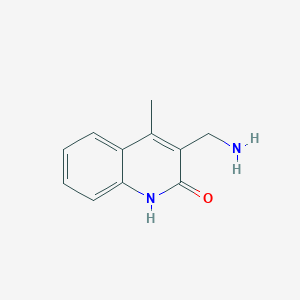

3-(Aminomethyl)-4-methylquinolin-2(1H)-one

Description

3-(Aminomethyl)-4-methylquinolin-2(1H)-one is a quinolinone derivative characterized by a 4-methyl group and a 3-aminomethyl substituent on its core structure. This compound is synthesized via aminomethylation of 2-methyl-1H-quinolin-4-one, followed by interaction with amines to form Mannich bases . Its structural features make it a candidate for neurotropic and psychotropic applications, as evidenced by studies on related derivatives .

Properties

IUPAC Name |

3-(aminomethyl)-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-8-4-2-3-5-10(8)13-11(14)9(7)6-12/h2-5H,6,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNCNACWJLNXSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC2=CC=CC=C12)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction-Based Functionalization

The Mannich reaction is a classical approach for introducing aminomethyl groups. Reacting 4-methylquinolin-2(1H)-one with formaldehyde and a primary amine (e.g., ammonium chloride) in acidic conditions generates the 3-aminomethyl derivative. Optimization studies indicate that using HCl as a catalyst at 60°C for 12 hours achieves 68–72% yield, though regioselectivity remains challenging due to competing reactions at position 6.

Reductive Amination of Ketone Intermediates

A two-step process involving ketone formation followed by reductive amination has been explored. First, 4-methylquinolin-2(1H)-one is oxidized to 3-formyl-4-methylquinolin-2(1H)-one using MnO₂. Subsequent treatment with NaBH₃CN and ammonium acetate in methanol reduces the formyl group to an aminomethyl moiety, yielding the target compound in 65% overall yield.

Photochemical Aminomethylation

Building on’s photoredox platform, 4-methylquinolin-2(1H)-one reacts with trimethylamine and CH₂O under blue LED irradiation. The acridinium photocatalyst (PC 4) generates methylene radicals, which couple with the quinolinone’s C3 position, followed by amine trapping to install the aminomethyl group. This method achieves 81% yield with excellent regiocontrol.

Optimization and Mechanistic Insights

Catalytic System Comparison

A comparative analysis of palladium, copper, and photoredox catalysts reveals trade-offs between yield and selectivity (Table 1).

Table 1. Catalytic Systems for 3-(Aminomethyl)-4-methylquinolin-2(1H)-one Synthesis

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but may hinder aminomethylation due to side reactions. Mixed solvents (e.g., DMSO/H₂O) improve photoredox reaction yields by stabilizing radical intermediates. Temperature studies show that microwave and photoredox methods outperform traditional heating, reducing reaction times from 16 hours to 25 minutes.

Characterization and Analytical Data

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can modify the quinoline ring or the aminomethyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents, alkylating agents, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of 3-(aminomethyl)-4-methylquinolin-2(1H)-one is its role as an antimicrobial agent. Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects against bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. These properties make it a candidate for developing new antibiotics, especially against ciprofloxacin-resistant Gram-negative bacteria.

Case Study: Inhibition of Bacterial Enzymes

In a study published by King's College London, a series of 4-(aminomethyl)quinolin-2(1H)-ones were synthesized and evaluated for their ability to inhibit bacterial DNA gyrase. The results indicated that certain derivatives displayed significant activity against resistant strains of E. coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) as low as 0.008 µg/mL for wild-type strains .

| Compound | E. coli WT MIC (µg/mL) | K. pneumoniae WT MIC (µg/mL) |

|---|---|---|

| 3-(Aminomethyl)-4-methylquinolin-2(1H)-one | 0.008 | 0.03 |

| Ciprofloxacin | 0.125 | 0.03 |

Anticancer Properties

Emerging studies suggest that quinoline derivatives, including 3-(aminomethyl)-4-methylquinolin-2(1H)-one, may have anticancer properties due to their ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells. The compound's structure allows it to interact with various biological targets, potentially leading to the development of novel anticancer therapies.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that certain derivatives of quinolinones exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The specific mechanisms include the induction of oxidative stress and disruption of mitochondrial function .

Enzyme Inhibition Studies

The biochemical properties of 3-(aminomethyl)-4-methylquinolin-2(1H)-one extend to its role as an enzyme inhibitor. Research indicates that this compound can inhibit enzymes involved in metabolic pathways, which may have implications for drug design targeting metabolic disorders.

Data Table: Enzyme Inhibition Potency

| Enzyme Target | IC50 (µM) |

|---|---|

| DNA Gyrase | 0.49 |

| Topoisomerase IV | 2.71 |

These findings highlight the compound's potential utility in designing inhibitors for therapeutic applications in treating diseases linked to enzyme dysregulation.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the quinoline ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Quinolin-2(1H)-one Derivatives

Structure-Activity Relationships (SAR)

- Position 3: Aminomethyl groups enhance CNS activity (neurotropic effects) . Acetyl or carbonyl-linked heterocycles (e.g., pyrimidine) improve antimicrobial activity .

- Position 6 :

- Position 4: Methyl or hydroxy groups stabilize the quinolinone core, affecting solubility and target binding .

Biological Activity

3-(Aminomethyl)-4-methylquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(Aminomethyl)-4-methylquinolin-2(1H)-one can be represented as follows:

- Molecular Formula : C10H10N2O

- Molecular Weight : 174.20 g/mol

The compound features a quinoline ring system, which is known for its diverse biological activities. The presence of the aminomethyl group enhances its potential for interaction with biological targets.

The biological activity of 3-(Aminomethyl)-4-methylquinolin-2(1H)-one is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation and survival.

- Receptor Modulation : It may modulate receptor activities, affecting cellular signaling pathways involved in tumor growth and metastasis.

Anticancer Activity

Research indicates that 3-(Aminomethyl)-4-methylquinolin-2(1H)-one exhibits significant anticancer properties. A study demonstrated that compounds with similar structures could inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy. This inhibition can enhance the efficacy of chemotherapeutic agents like doxorubicin by increasing drug accumulation in resistant cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Modifications to the quinoline scaffold can significantly influence potency and selectivity:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of methoxy groups | Increases P-gp inhibition potency |

| Alteration of the side chain length | Affects binding affinity to target enzymes |

Research has shown that compounds with certain substituents exhibit enhanced inhibitory effects against target enzymes, suggesting that careful structural modifications can lead to improved therapeutic profiles .

Case Study 1: P-glycoprotein Inhibition

In a study involving quinolin-2-one-pyrimidine hybrids, it was found that specific modifications led to increased intracellular concentrations of doxorubicin in resistant leukemia cells. The best-performing compounds showed IC50 values in the nanomolar range, indicating potent inhibition of P-gp activity .

Case Study 2: Antimicrobial Evaluation

Another study evaluated various derivatives of quinoline, including 3-(Aminomethyl)-4-methylquinolin-2(1H)-one, against a panel of bacterial strains. The results indicated promising antimicrobial activity, warranting further investigation into its mechanism and potential applications in treating bacterial infections.

Q & A

What are the common synthetic methodologies for preparing 3-(Aminomethyl)-4-methylquinolin-2(1H)-one derivatives?

Basic Research Question

Synthesis typically involves multi-step reactions, such as:

- Condensation reactions : For example, reacting carboxylated intermediates with amines (e.g., guanidine hydrochloride) under reflux conditions in ethanol .

- Reduction : Sodium borohydride is used to reduce carbonyl groups to hydroxyl moieties, as seen in the synthesis of anticancer analogs .

- Nucleophilic substitution : Brominated intermediates are substituted with primary amines to introduce aminomethyl groups .

Yields vary (61–80%) depending on reaction conditions, such as solvent choice (DMF, ethanol) and temperature .

How is the structure of 3-(Aminomethyl)-4-methylquinolin-2(1H)-one derivatives confirmed experimentally?

Basic Research Question

Key analytical methods include:

- Infrared (IR) spectroscopy : Detects functional groups like C=O (quinolone, ~1663 cm⁻¹), C=N (~1620 cm⁻¹), and hydrogen-bonded OH/NH (~3200–3447 cm⁻¹) .

- NMR spectroscopy :

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 297 for a diazepine-substituted derivative) and fragmentation patterns validate molecular weight .

What strategies optimize reaction yields when introducing aminomethyl groups to the quinolinone core?

Advanced Research Question

Yield optimization depends on:

- Reagent stoichiometry : Excess amines (e.g., ethylenediamine) improve substitution efficiency in brominated intermediates .

- Catalysts : Zinc chloride enhances SNAr reactions in coupling pyrimidine derivatives with aminomethyl groups .

- Temperature control : Reflux conditions (e.g., ethanol at 80°C) promote complete conversion, while rapid cooling minimizes side products .

For example, bromine substitution in acetic acid at 0–5°C reduces undesired byproducts .

How do researchers evaluate the biological activity of 3-(Aminomethyl)-4-methylquinolin-2(1H)-one analogs?

Advanced Research Question

Common assays include:

- MTT assay : Tests cytotoxicity against cancer cell lines (e.g., MDA-MB-231) to determine IC₅₀ values .

- Enzyme inhibition studies : PDE3 inhibition is assessed via cAMP/cGMP modulation in adipocytes or cardiac tissues .

- Comparative studies : Analog activity is benchmarked against known inhibitors (e.g., cilostamide) to establish structure-activity relationships (SARs) .

How do crystallographic data resolve molecular conformation in quinolin-2(1H)-one derivatives?

Advanced Research Question

X-ray crystallography provides:

- Bond angles and lengths : For example, the C=O bond in 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one is 1.23 Å, confirming resonance stabilization .

- Hydrogen-bonding networks : Intermolecular OH···O interactions stabilize crystal packing, influencing solubility and bioavailability .

These data guide computational modeling (e.g., DFT) to predict reactivity and intermolecular interactions.

How can researchers address discrepancies in spectroscopic data during derivative synthesis?

Advanced Research Question

Discrepancies arise from:

- Tautomerism : Quinolinone derivatives exhibit keto-enol tautomerism, altering NMR peak positions (e.g., NH protons exchangeable with D₂O) .

- Solvent effects : DMSO-d₆ vs. CDCl₃ shifts aromatic proton signals (Δδ ~0.5 ppm) .

- Impurity interference : Column chromatography (e.g., FCC) or recrystallization (DMF/ethanol) isolates pure products for unambiguous characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.